Methyl 3-azidocyclohexane-1-carboxylate
Description
Methyl 3-azidocyclohexane-1-carboxylate is a cyclohexane derivative featuring a methyl ester group at position 1 and an azide (-N₃) substituent at position 2. Azides are widely used in "click chemistry" (e.g., Huisgen cycloaddition), though safety considerations (e.g., shock sensitivity) must be noted.
Properties
IUPAC Name |
methyl 3-azidocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTERVUWKTWCAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azidocyclohexane-1-carboxylate typically involves the azidation of a suitable precursor. One common method is the reaction of Methyl 3-bromocyclohexane-1-carboxylate with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the azidation process, given the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azidocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form amine derivatives.
Cycloaddition Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide in DMF at elevated temperatures.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Amine derivatives.
Cycloaddition Reactions: 1,2,3-Triazoles.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
Methyl 3-azidocyclohexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those involving click chemistry for the formation of triazole rings.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dendrimers, through azide-alkyne cycloaddition reactions.
Mechanism of Action
The mechanism of action of Methyl 3-azidocyclohexane-1-carboxylate primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. In reduction reactions, the azide group is converted to an amine group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following methyl ester derivatives share key structural motifs with Methyl 3-azidocyclohexane-1-carboxylate:

Key Observations :
- Azide vs. Amine/Other Groups : The azide group in the target compound contrasts with the amine in or hydroxyl groups in diterpene esters . Azides are more reactive in cycloadditions but pose greater safety risks compared to amines.

- Ring Size and Rigidity : Cyclohexane (target) offers conformational flexibility, while bicyclic systems (e.g., ) or diterpenes (e.g., ) impart rigidity, affecting solubility and stereochemical outcomes.
Spectroscopic and Analytical Data
While direct spectral data for this compound are unavailable, insights can be inferred from analogs:
- Methyl Shikimate () : Exhibits distinct $ ^1H $ NMR peaks for ester methyl (~3.7 ppm) and cyclohexene protons, and FTIR stretches for ester C=O (~1740 cm⁻¹). The azide group would introduce a characteristic IR band near ~2100 cm⁻¹ (N₃ stretch) .

- Diterpene Methyl Esters () : GC-MS fragmentation patterns highlight stability differences; diterpenes with fused rings (e.g., sandaracopimaric acid methyl ester) show complex fragmentation versus simpler cyclohexane derivatives .
Biological Activity
Methyl 3-azidocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structural characteristics of this compound, emphasizing its implications in therapeutic applications.
Chemical Structure and Synthesis
This compound features an azide functional group attached to a cyclohexane ring, making it a unique structure for exploring biological activity. The synthesis typically involves the reaction of cyclohexanecarboxylic acid derivatives with azide reagents, often utilizing methods such as the Staudinger reaction or azide formation via nucleophilic substitution.
Anticancer Properties
Research indicates that compounds with azide functionalities can exhibit significant anticancer properties. For instance, studies on related compounds have shown that azide derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins like Mcl-1.
- Case Study : A study on marinopyrrole derivatives demonstrated that similar azide-containing compounds could decrease Mcl-1 levels and activate caspase-3 in human breast cancer cells (MDA-MB-468) . This suggests a potential pathway for this compound to exert similar effects.
Anti-inflammatory Effects
The anti-inflammatory potential of azide derivatives has also been explored. Compounds like this compound may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
- Research Findings : In vitro studies have shown that certain azide compounds can downregulate TNF-alpha production in stimulated immune cells, indicating their role as anti-inflammatory agents .
Mechanistic Insights
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets. Mechanistic studies using NMR spectroscopy and molecular docking have provided insights into how these compounds bind to proteins involved in apoptosis and inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in the cyclohexane ring or modifications to the azide group can significantly influence the compound's potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Increased steric hindrance | May enhance binding affinity |
| Altered azide positioning | Can change interaction with target proteins |
| Substituents on cyclohexane | May improve solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



